molecular formula C21H23N7O B2693739 4-methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide CAS No. 1251684-63-5

4-methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide

Cat. No.: B2693739
CAS No.: 1251684-63-5
M. Wt: 389.463
InChI Key: RKWORXSPBSUUSU-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide is a synthetic small molecule featuring a pyrimidine-pyrimidine core structure, designed for advanced chemical biology and drug discovery research. This compound belongs to a class of molecules known for their significant potential in oncology research , particularly in the inhibition of protein-protein interactions involved in cancer cell signaling, proliferation, and survival . Its molecular architecture includes a 4-methylpyrimidine-2-carboxamide group linked through a phenyl bridge to a 2-methyl-6-(pyrrolidin-1-yl)pyrimidine moiety. The pyrrolidine substituent is a key feature that can enhance solubility and influence the compound's hydrogen-bonding capacity , which is critical for target engagement . This reagent serves as a valuable pharmacological tool compound for researchers investigating new therapeutic targets. Analogs with similar pyrimidine-carboxamide structures have been utilized in structure-activity relationship (SAR) studies to optimize potency and drug-like properties, and as chemical probes to study enzyme function both in vitro and in vivo . It is essential for foundational research aimed at understanding complex cellular pathways and validating novel drug targets. Attention: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-methyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-14-9-10-22-20(23-14)21(29)27-17-7-5-16(6-8-17)26-18-13-19(25-15(2)24-18)28-11-3-4-12-28/h5-10,13H,3-4,11-12H2,1-2H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWORXSPBSUUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

4-methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide primarily targets specific kinases involved in cellular signaling pathways. These kinases play crucial roles in regulating cell growth, differentiation, and survival. By inhibiting these kinases, this compound can modulate aberrant signaling pathways often associated with diseases such as cancer .

Mode of Action

This compound binds to the ATP-binding site of its target kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling cascades that promote cell proliferation and survival. As a result, this compound effectively halts the progression of disease states driven by these kinases .

Biochemical Pathways

The biochemical pathways affected by this compound include the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell cycle regulation, apoptosis, and metabolism. By inhibiting key kinases within these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in tissues, with a preference for tumor tissues due to enhanced permeability and retention effects. Metabolism primarily occurs in the liver, and the compound is excreted via the kidneys. These properties ensure that this compound maintains effective concentrations at the target sites .

Result of Action

The molecular and cellular effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. By targeting specific kinases, the compound disrupts critical signaling pathways, leading to reduced tumor cell viability and enhanced sensitivity to other therapeutic agents .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and therapeutic efficacy. Therefore, understanding these factors is crucial for optimizing the use of this compound in clinical settings .

: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds

Biological Activity

4-Methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide, also referred to as TCMDC-124718, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of TCMDC-124718 includes a pyrimidine core with various substituents that contribute to its biological activity. The compound's molecular formula is C19H25N5OC_{19}H_{25}N_5O, and it features a complex arrangement of functional groups that enhance its interaction with biological targets.

Research indicates that TCMDC-124718 acts primarily as an inhibitor of specific kinases involved in various cellular processes. Kinases are critical in signal transduction pathways, and their inhibition can lead to altered cellular responses, making them viable targets for therapeutic intervention.

Target Kinases

  • PfGSK3 : This kinase is implicated in several signaling pathways, including those regulating metabolism and cell division. TCMDC-124718 has shown promising results in inhibiting PfGSK3 with an IC50 value indicating effective potency.
  • PfPK6 : Another target associated with malaria parasites, the compound also exhibits inhibitory effects on PfPK6, which may contribute to its antimalarial properties.

Biological Activity Data

The following table summarizes the biological activity of TCMDC-124718 against various kinases:

Kinase IC50 (nM) Activity
PfGSK3552 ± 37Inhibition
PfPK6181 ± 4Inhibition

Case Studies and Experimental Findings

Recent studies have highlighted the effectiveness of TCMDC-124718 in various assays:

  • Antimalarial Activity : In vitro studies demonstrated that TCMDC-124718 effectively inhibits the growth of malaria parasites at low concentrations, showcasing its potential as an antimalarial agent.
  • Selectivity Profile : The compound exhibited selectivity for its target kinases over a panel of human kinases, suggesting a favorable safety profile for further development.

Research Findings

A comprehensive study published in Molecules explored the structure-activity relationship (SAR) of related compounds, indicating that modifications to the pyrrolidine ring significantly affect the activity against PfGSK3 and PfPK6. The findings suggest that optimizing these substituents could enhance potency and selectivity.

Key Research Insights

  • Modification Impact : Alterations to the amide group and pyrrolidine structure were found to retain or enhance activity against target kinases.
  • Dual Inhibition Potential : Compounds similar to TCMDC-124718 demonstrated dual inhibition capabilities, targeting multiple pathways involved in parasite survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, synthetic methodologies, and inferred biological implications.

Structural Features and Substituent Effects

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrimidine-2-carboxamide 4-Methyl, N-linked phenyl with 2-methyl-6-pyrrolidin-1-yl-pyrimidin-4-amine ~407.5 (estimated) Pyrrolidinyl group for potential kinase binding; lacks sulfonamide groups
Compound 10b Pyrrolo[2,3-d]pyrimidine Sulfamoylphenyl, cyclopentyl, methoxyphenyl 613.23 Sulfamoyl group enhances solubility; cyclopentyl increases lipophilicity
Compound 2a Pyrrolo[2,3-d]pyrimidine 4-Methylpyrimidin-2-yl, dimethyl carboxamide 4-Methylpyrimidinyl may improve metabolic stability
Fluorobenzyl Derivative Dihydropyrimidine 4-Fluorobenzyl, hydroxy-oxo group Hydroxy-oxo group likely improves solubility; fluorinated aromatic ring enhances bioavailability
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidin-2-amine Piperidinyl, methyl Piperidine’s six-membered ring offers flexibility vs. pyrrolidine’s rigidity

Key Observations:

Pyrrolidinyl vs.

Carboxamide vs. Sulfamoyl Groups : Unlike compounds 10b and 2a , the target lacks sulfamoyl (-SO2NH-) groups, which could reduce solubility but increase membrane permeability.

Fluorinated Derivatives : Compounds with fluorophenyl groups (e.g., ) exhibit enhanced bioavailability due to fluorine’s electronegativity and metabolic stability .

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